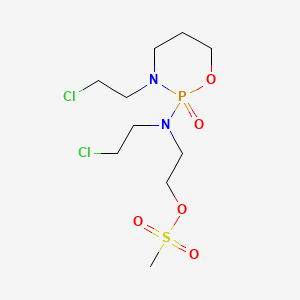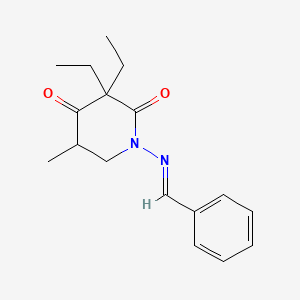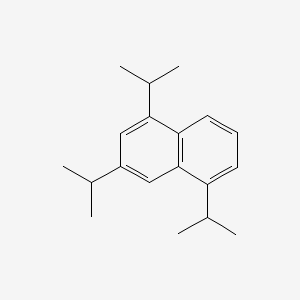![molecular formula C8H12O4 B14669152 Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate CAS No. 51175-75-8](/img/structure/B14669152.png)
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by a cyclopropane ring substituted with a methyl ester and an acetyloxy group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate typically involves the esterification of 1-[(acetyloxy)methyl]cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 1-[(Hydroxymethyl)cyclopropanecarboxylic acid and methanol.
Reduction: 1-[(Hydroxymethyl)cyclopropanemethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate involves its interaction with various molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the release of acetic acid and the corresponding alcohol. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog used in plant biology as an ethylene agonist.
Methyl 1-cyclopentene-1-carboxylate: Used in the synthesis of complex organic molecules.
Methyl 1-cyclohexene-1-carboxylate: Another cyclopropane derivative with different reactivity.
Uniqueness
Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring with both an ester and an acetyloxy group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
51175-75-8 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
methyl 1-(acetyloxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-6(9)12-5-8(3-4-8)7(10)11-2/h3-5H2,1-2H3 |
Clé InChI |
WVABSEUXHHLNHC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1(CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)





![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)

